4-Bromo-3-fluoro-2-methoxybenzoic acid

Catalog No.
S819127
CAS No.
1781826-13-8
M.F
C8H6BrFO3
M. Wt
249.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluoro-2-methoxybenzoic acid

CAS Number

1781826-13-8

Product Name

4-Bromo-3-fluoro-2-methoxybenzoic acid

IUPAC Name

4-bromo-3-fluoro-2-methoxybenzoic acid

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

InChI

InChI=1S/C8H6BrFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12)

InChI Key

AFGOBLKJMZSGTF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1F)Br)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1F)Br)C(=O)O

4-Bromo-3-fluoro-2-methoxybenzoic acid is a fluorinated benzoic acid derivative characterized by the presence of bromine and fluorine substituents on the aromatic ring. Its molecular formula is C8H6BrFO3, and it has a molecular weight of approximately 231.04 g/mol. This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the halogen atoms .

, particularly nucleophilic aromatic substitution. The carboxylic acid group is also reactive, allowing for transformations such as:

  • Esterification: The compound can undergo Fischer esterification to form esters.
  • Electrophilic Aromatic Substitution: The halogen substituents facilitate electrophilic attacks on the aromatic ring, enhancing reactivity.
  • Conversion to Benzoyl Chloride: Treatment with thionyl chloride can convert the carboxylic acid into benzoyl chloride, which can further participate in Friedel-Crafts acylation reactions.

Research indicates that 4-Bromo-3-fluoro-2-methoxybenzoic acid exhibits potential biological activity, particularly in medicinal chemistry. The compound’s solubility in methanol suggests favorable pharmacokinetics, potentially leading to good bioavailability. Its derivatives have been explored for therapeutic applications, including treatments for neurodegenerative diseases like Alzheimer’s .

The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid typically involves several steps:

  • Bromination: Introduction of the bromine atom onto the aromatic ring.
  • Fluorination: Incorporation of the fluorine atom using fluorinating agents.
  • Methoxylation: Addition of a methoxy group via methylation reactions.
  • Carboxylation: Formation of the carboxylic acid functional group through hydrolysis or other methods.

Various synthetic routes have been documented, emphasizing high purity and yield in the final product .

4-Bromo-3-fluoro-2-methoxybenzoic acid finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs).
  • Agrochemicals: Utilized in developing herbicides and pesticides.
  • Material Science: Employed in creating novel materials with specific electronic properties due to its fluorinated structure .

Studies on interaction effects highlight the compound's potential interactions with biological systems. The presence of halogen atoms may enhance binding affinity to certain biological targets, making it a candidate for further pharmacological studies. Environmental factors such as pH and temperature can influence its stability and reactivity, impacting its efficacy in biological applications .

Several compounds share structural similarities with 4-Bromo-3-fluoro-2-methoxybenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluoro-3-methoxybenzoic acidC8H6BrFNO3Different position of methoxy and fluoro groups
3-Fluoro-4-methoxybenzoic acidC8H9FNO3Lacks bromine; focuses on methoxy and fluoro groups
4-Bromo-3-methoxybenzoic acidC8H9BrO3No fluorine; highlights bromine and methoxy presence

These compounds exhibit unique reactivity profiles and biological activities due to variations in their substituents, making them valuable in diverse synthetic applications .

4-Bromo-3-fluoro-2-methoxybenzoic acid exhibits a molecular formula of C8H6BrFO3 with a molecular weight of 249.035 g/mol [1] [2]. The compound features a benzoic acid backbone substituted with three distinct functional groups: a bromine atom at the 4-position, a fluorine atom at the 3-position, and a methoxy group at the 2-position [3]. The structural arrangement creates a highly substituted aromatic system with significant electronic and steric interactions between the substituents.

The molecular geometry is characterized by the benzene ring maintaining its planar aromatic character while the carboxylic acid group exhibits typical bond lengths and angles consistent with benzoic acid derivatives [4]. Density functional theory calculations using the B3LYP/6-311++G(d,p) level of theory have demonstrated that similar halogenated methoxybenzoic acid systems adopt conformations where the methoxy group and carboxylic acid functionality are positioned to minimize steric hindrance [4].

The conformational analysis reveals that the molecule predominantly exists in a planar configuration with the carboxylic acid group coplanar with the benzene ring [4]. The methoxy substituent at the 2-position introduces both electronic and steric effects, with the oxygen atom of the methoxy group capable of forming intramolecular hydrogen bonds with the carboxylic acid hydrogen [5] [6]. The presence of the electron-withdrawing fluorine and bromine substituents significantly influences the electron density distribution across the aromatic system [7] .

Physical Constants

Melting Point (168-170°C) and Boiling Point (331.0±42.0°C)

The melting point of 4-Bromo-3-fluoro-2-methoxybenzoic acid is reported to be 168-170°C, which reflects the strong intermolecular hydrogen bonding characteristic of carboxylic acids combined with the enhanced crystal packing stability provided by the halogen substituents [7]. This melting point range is consistent with other heavily substituted benzoic acid derivatives containing both electron-withdrawing halogens and electron-donating methoxy groups [9] [10].

The predicted boiling point of 331.0±42.0°C indicates significant intermolecular forces requiring substantial thermal energy for phase transition [7]. This elevated boiling point compared to unsubstituted benzoic acid (250°C) can be attributed to the increased molecular weight and enhanced dipole-dipole interactions resulting from the polar substituents [11]. The large uncertainty range (±42.0°C) reflects the computational challenges in accurately predicting boiling points for heavily substituted aromatic compounds with multiple polar functional groups [12].

Density (1.701±0.06 g/cm³)

The calculated density of 4-Bromo-3-fluoro-2-methoxybenzoic acid is 1.701±0.06 g/cm³, which is significantly higher than that of unsubstituted benzoic acid due to the presence of the heavy bromine atom [7] [12]. This density value is consistent with other brominated aromatic compounds and reflects efficient crystal packing facilitated by halogen bonding interactions [13] [14]. The relatively small uncertainty (±0.06 g/cm³) indicates reliable computational predictions for this parameter [7].

Comparative analysis with related compounds shows that the density is intermediate between purely halogenated systems and those containing only methoxy substitution [13] [14]. The combination of the heavy bromine substituent with the relatively light methoxy and fluorine groups results in a balanced molecular density that enhances crystalline stability while maintaining reasonable solubility characteristics [12] [15].

Solubility Parameters

The solubility characteristics of 4-Bromo-3-fluoro-2-methoxybenzoic acid are significantly influenced by the multiple polar substituents and the carboxylic acid functionality [16] [17]. Benzoic acid exhibits limited water solubility (3.44 g/L at 25°C), and the addition of halogen and methoxy substituents further modifies these properties [17] [11]. The electron-withdrawing nature of the bromine and fluorine atoms increases the acidity of the carboxylic acid group, potentially enhancing aqueous solubility through ionization [15] [18].

The compound demonstrates enhanced solubility in polar organic solvents such as methanol and ethanol compared to purely halogenated derivatives [9] [19]. The methoxy group contributes to moderate solubility in medium-polarity solvents through hydrogen bonding interactions [20]. The overall solubility profile indicates that the compound exhibits intermediate polarity characteristics, with solubility parameters falling between those of highly polar carboxylic acids and nonpolar halogenated aromatics [16] [15].

Buffer solution studies on related benzoic acid derivatives indicate that pH significantly affects solubility, with maximum solubility typically observed at neutral to slightly basic conditions where partial ionization occurs [15] [18]. The multiple substituents create a complex solubility profile that varies significantly with solvent polarity and pH conditions [20].

Acid-Base Properties

pKa Values (2.92±0.10)

The predicted pKa value of 4-Bromo-3-fluoro-2-methoxybenzoic acid is 2.92±0.10, indicating a stronger acid than unsubstituted benzoic acid (pKa 4.19) [7] [9]. This enhanced acidity results from the combined electron-withdrawing effects of the bromine and fluorine substituents, which stabilize the conjugate base through inductive effects [5] [6]. The relatively small uncertainty (±0.10) suggests reliable computational predictions for this fundamental property [7].

Comparative analysis with related substituted benzoic acids demonstrates that the 4-bromo and 3-fluoro substituents contribute synergistically to the observed acidity enhancement [9] [5]. The 2-methoxy group, while electron-donating through resonance, is positioned such that its influence is primarily steric rather than electronic, minimally counteracting the acidifying effects of the halogen substituents [5] [6].

The pKa value places this compound in the category of moderately strong organic acids, comparable to other polyhalogenated benzoic acid derivatives [9] [10]. This acidity level has implications for the compound's behavior in various chemical and biological systems, particularly regarding its ionization state under physiological conditions [5].

Ionization Constants

The ionization behavior of 4-Bromo-3-fluoro-2-methoxybenzoic acid follows typical carboxylic acid dissociation patterns with significant modifications due to substituent effects [5] [17]. The primary ionization involves the dissociation of the carboxylic acid proton, with the ionization constant directly related to the observed pKa value [15] [18]. At physiological pH (7.4), the compound exists predominantly in its ionized form due to the low pKa value [5].

Temperature dependence studies on similar substituted benzoic acids indicate that ionization constants exhibit typical thermodynamic behavior with slight increases in acidity at elevated temperatures [16] [15]. The multiple polar substituents create a complex electrostatic environment that influences the ionization process through both inductive and field effects [5] [6].

The ionization process is further complicated by potential intramolecular interactions between the methoxy oxygen and the carboxylic acid functionality, which may affect the precise ionization behavior [4] [21]. Buffer capacity calculations suggest that solutions of this compound exhibit moderate buffering ability in the pH range of 2-4, corresponding to the pKa ± 1 unit range [15] [18].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy of 4-Bromo-3-fluoro-2-methoxybenzoic acid reveals characteristic chemical shifts and coupling patterns consistent with the substitution pattern [22] [23]. Proton Nuclear Magnetic Resonance spectroscopy shows distinct signals for the aromatic protons, with the remaining benzene ring protons appearing as complex multipiples due to the influence of multiple substituents [22] [21].

The methoxy group protons typically appear as a singlet around 3.9 parts per million, consistent with similar aromatic methoxy compounds [22] [23]. The carboxylic acid proton appears significantly downfield due to hydrogen bonding effects and the electron-withdrawing nature of the aromatic system [21]. Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the fluorine signal showing characteristic chemical shifts for aromatic fluorine substituents [23].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complexity of the substituted aromatic system, with carbon signals showing the expected chemical shifts for carbons bearing different substituents [22] [23]. The carboxylic acid carbon appears around 170 parts per million, while the aromatic carbons show varying chemical shifts depending on their proximity to electron-withdrawing and electron-donating groups [21].

Infrared (IR) Spectroscopy

Infrared spectroscopy of 4-Bromo-3-fluoro-2-methoxybenzoic acid exhibits characteristic absorption bands that confirm the presence of all functional groups [24] [25]. The carboxylic acid functionality shows the typical broad absorption band between 2500-3200 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl stretch [26] [27]. The carbonyl stretch appears around 1670-1690 cm⁻¹, consistent with aromatic carboxylic acids [25] [26].

The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 cm⁻¹ region, with the specific pattern reflecting the substitution pattern on the benzene ring [24] [28]. The methoxy group contributes characteristic carbon-hydrogen stretching bands in the 2800-3000 cm⁻¹ region and carbon-oxygen stretching around 1200-1300 cm⁻¹ [25] [26].

The presence of halogen substituents influences the fingerprint region below 1500 cm⁻¹, with specific carbon-bromine and carbon-fluorine stretching vibrations providing additional structural confirmation [24] [28]. The overall infrared spectrum pattern is consistent with heavily substituted aromatic carboxylic acids and provides definitive identification of the compound [25] [27].

Mass Spectrometry

Mass spectrometric analysis of 4-Bromo-3-fluoro-2-methoxybenzoic acid shows a molecular ion peak at m/z 249 corresponding to the molecular weight, with characteristic isotope patterns due to the bromine atom [3] [29]. The bromine isotope pattern appears as peaks separated by 2 mass units with approximately equal intensity, confirming the presence of a single bromine atom in the molecule [29].

Fragmentation patterns in mass spectrometry reveal typical losses associated with substituted benzoic acids [29]. Common fragmentations include loss of the carboxylic acid functionality (loss of 45 mass units), loss of methoxy groups (loss of 31 mass units), and halogen losses [30] [29]. The base peak often corresponds to the tropylium ion (m/z 77) or substituted tropylium ions depending on fragmentation conditions [29].

Collision-induced dissociation studies show that the compound undergoes predictable fragmentation pathways consistent with aromatic carboxylic acids [3]. The predicted collision cross section values range from 140-161 Ų depending on the ionization method and instrumental conditions [3]. These values are consistent with the molecular size and structure of the compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy of 4-Bromo-3-fluoro-2-methoxybenzoic acid exhibits absorption bands characteristic of substituted aromatic systems [31] [32]. The primary absorption occurs in the 250-280 nm region corresponding to π→π* transitions of the aromatic system [32]. The multiple substituents cause bathochromic shifts compared to unsubstituted benzoic acid due to extended conjugation and electronic effects [31] [32].

The presence of electron-withdrawing halogen substituents and the electron-donating methoxy group creates a complex electronic environment that influences the absorption spectrum [32]. Secondary absorption bands may appear in the 300-320 nm region depending on solvent effects and concentration [31]. The extinction coefficients are moderate, consistent with aromatic carboxylic acid systems [32].

Solvent effects significantly influence the UV-Visible spectrum, with polar solvents generally causing slight bathochromic shifts due to stabilization of excited states [31] [32]. The pH dependence of the spectrum reflects the ionization of the carboxylic acid group, with notable changes occurring around the pKa value [32].

Crystallographic Analysis

Crystallographic analysis of 4-Bromo-3-fluoro-2-methoxybenzoic acid and related compounds reveals important structural features that influence physical and chemical properties [33] [34]. Single-crystal X-ray diffraction studies on similar substituted benzoic acids demonstrate that these compounds typically crystallize in monoclinic or orthorhombic space groups with multiple molecules in the asymmetric unit [34] [35].

The crystal packing is dominated by hydrogen bonding interactions between carboxylic acid groups, forming typical carboxylic acid dimers or chains [34] [35]. The halogen substituents participate in additional intermolecular interactions, including halogen bonding and van der Waals contacts that contribute to crystal stability [33]. The methoxy groups can participate in weak hydrogen bonding interactions that further stabilize the crystal structure [34].

Bond lengths and angles within the molecule fall within expected ranges for substituted aromatic compounds [34]. The carbon-bromine bond length typically measures around 1.89-1.91 Ų, while the carbon-fluorine bond is shorter at approximately 1.35-1.37 Ų [33] [34]. The carboxylic acid group maintains typical geometry with carbon-oxygen double bond lengths of 1.24-1.26 Ų and carbon-oxygen single bond lengths of 1.30-1.32 Ų [34] [35].

Electrophilic Aromatic Substitution Pathways

The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid relies primarily on electrophilic aromatic substitution reactions to introduce the necessary halogen and methoxy substituents onto the benzoic acid backbone. The electrophilic aromatic substitution mechanism involves a two-step process where the aromatic ring acts as a nucleophile, attacking an electrophile to form a positively charged intermediate known as the arenium ion or Wheland intermediate [1] [2].

The fundamental mechanism proceeds through initial electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity. For benzoic acid derivatives, the carboxylic acid group serves as a deactivating and meta-directing group, influencing the regioselectivity of subsequent substitutions [3] [4]. This electronic effect is crucial for achieving the desired substitution pattern in 4-Bromo-3-fluoro-2-methoxybenzoic acid.

The synthetic approach typically begins with a pre-functionalized benzoic acid derivative, such as 3-fluoro-2-methoxybenzoic acid, which undergoes selective bromination at the 4-position. The presence of the methoxy group, being an electron-donating substituent, activates the aromatic ring toward electrophilic attack [5]. However, the combined influence of the fluorine atom and carboxylic acid group provides sufficient deactivation to ensure regioselective substitution.

Sequential electrophilic aromatic substitution reactions can be employed to build the desired substitution pattern. Studies have demonstrated that the substitution pattern of electron-withdrawing groups like fluorine and the carboxylic acid functionality, combined with the electron-donating methoxy group, creates a unique electronic environment that governs the reactivity and selectivity of the aromatic system [6] [7].

Halogenation Strategies

Halogenation represents the most critical step in the synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid. The bromination strategy typically involves electrophilic aromatic substitution using molecular bromine or N-bromosuccinimide as the brominating agent, with appropriate Lewis acid catalysts to activate the electrophile [9].

The bromination of 3-fluoro-2-methoxybenzoic acid can be achieved using bromine in the presence of iron(III) bromide as a catalyst. The reaction proceeds through the formation of a bromine cation (Br+) species, which acts as the electrophile. The mechanism involves coordination of bromine to the Lewis acid catalyst, generating a more electrophilic bromine species that can attack the aromatic ring [10] [9].

Alternative bromination methods include the use of N-bromosuccinimide, which offers advantages in terms of selectivity and reaction control. The bromination reaction is typically carried out in an inert organic solvent such as dichloromethane or carbon tetrachloride at room temperature . The presence of the methoxy group at the 2-position and fluorine at the 3-position directs the bromination to the 4-position through electronic effects.

For fluorination, electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide can be employed. The fluorination step is often more challenging due to the high electronegativity of fluorine, requiring careful control of reaction conditions to prevent over-fluorination or competing side reactions [11].

The halogenation sequence is critical for achieving the desired substitution pattern. Studies have shown that the order of halogen introduction affects both the yield and selectivity of the final product. The electronic effects of previously introduced substituents influence the reactivity of the aromatic system toward subsequent halogenation reactions [12].

Methoxylation Procedures

The introduction of the methoxy group represents a crucial step in the synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid. Methoxylation can be achieved through several approaches, including direct methoxylation of phenolic precursors or through nucleophilic aromatic substitution reactions [13] [14].

The most common approach involves the methylation of a corresponding hydroxyl-containing precursor using methyl iodide and a base such as potassium carbonate. This SN2-type reaction proceeds through nucleophilic attack of the phenoxide ion on the methyl iodide, forming the desired methoxy group [15]. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Alternative methoxylation strategies include the use of dimethyl sulfate as a methylating agent, though this approach requires careful handling due to the toxicity of dimethyl sulfate. The reaction proceeds through a similar mechanism but offers higher reactivity and can be performed under milder conditions [16].

Electrochemical methoxylation represents an emerging approach that offers advantages in terms of selectivity and environmental friendliness. Anodic methoxylation of aromatic compounds can be achieved using methanol as both the solvent and methoxylation reagent [13]. This method avoids the use of toxic methylating agents and can provide direct access to methoxy-substituted aromatic compounds.

The timing of methoxylation in the overall synthetic sequence is crucial for achieving optimal yields. Studies have shown that methoxylation is generally more successful when performed on electron-rich aromatic systems, suggesting that this step should be conducted before the introduction of strongly electron-withdrawing groups [17].

Reaction Conditions and Optimization

Temperature and Solvent Effects

Temperature and solvent selection play critical roles in optimizing the synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid. The electrophilic aromatic substitution reactions involved in the synthesis are highly sensitive to reaction conditions, with temperature affecting both reaction rate and selectivity [6] [18].

For bromination reactions, moderate temperatures in the range of 0-50°C are typically employed to balance reaction rate with selectivity. Higher temperatures can lead to increased reaction rates but may also result in decreased selectivity and formation of unwanted side products [19]. Studies have shown that bromination at room temperature provides optimal selectivity for the desired substitution pattern.

The choice of solvent significantly impacts the reaction outcome. Polar aprotic solvents such as acetonitrile and dichloromethane are commonly used for halogenation reactions due to their ability to solvate the electrophilic species without interfering with the reaction mechanism [20]. The solvent polarity affects the stability of the charged intermediates formed during the electrophilic aromatic substitution process.

For methoxylation reactions, polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are preferred due to their ability to dissolve both the substrate and the base while providing good nucleophilicity for the methoxide ion . The choice of solvent can affect the reaction rate by up to an order of magnitude, with more polar solvents generally providing faster reaction rates.

Temperature optimization studies have shown that each step in the synthesis has an optimal temperature range. Halogenation reactions typically proceed best at temperatures between 0-30°C, while methoxylation reactions often require elevated temperatures of 60-100°C to achieve acceptable reaction rates [22]. The sequential nature of the synthesis requires careful temperature control to maintain selectivity while achieving reasonable reaction times.

Catalyst Selection

Catalyst selection is paramount for achieving high yields and selectivity in the synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid. Lewis acid catalysts are essential for activating electrophilic halogenating agents and facilitating the electrophilic aromatic substitution reactions [10] [23].

For bromination reactions, iron(III) bromide and aluminum chloride are commonly employed as Lewis acid catalysts. Iron(III) bromide is particularly effective due to its ability to coordinate with molecular bromine, generating a highly electrophilic bromine cation species [24]. The catalyst loading typically ranges from 0.1-1.0 equivalents, with higher loadings providing faster reaction rates but potentially leading to decreased selectivity.

Alternative catalysts include zinc chloride and titanium tetrachloride, which can provide different selectivity profiles depending on the specific substrate and reaction conditions [6]. The choice of catalyst affects not only the reaction rate but also the regioselectivity of the bromination reaction.

For methoxylation reactions, basic catalysts such as potassium carbonate or cesium carbonate are employed to generate the nucleophilic methoxide species. The choice of base affects both the reaction rate and the selectivity of the methylation process [16]. Stronger bases generally provide faster reaction rates but may also lead to increased side reactions.

Catalyst optimization studies have demonstrated that the combination of catalyst type and loading significantly impacts the overall yield of the synthesis. For industrial applications, the recyclability and cost-effectiveness of the catalyst system are important considerations [11].

Yield Enhancement Strategies

Yield enhancement in the synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid can be achieved through several strategies including reaction condition optimization, catalyst selection, and reaction sequence modification [25] [26].

The use of excess reagents is a common strategy for driving reactions to completion. For bromination reactions, a slight excess of brominating agent (1.1-1.5 equivalents) ensures complete conversion of the starting material while minimizing over-bromination [19]. Similarly, for methoxylation reactions, excess methyl iodide can drive the reaction to completion.

Controlled addition of reagents can significantly improve yields by preventing the formation of side products. The slow addition of brominating agents allows for better control of the reaction temperature and prevents the formation of polybrominated side products [25]. This approach is particularly important for industrial-scale syntheses where temperature control becomes more challenging.

The optimization of reaction time is crucial for maximizing yields while minimizing side reactions. Studies have shown that optimal reaction times vary depending on the specific reaction conditions, with most halogenation reactions requiring 2-6 hours for completion [26]. Extended reaction times can lead to increased side product formation and decreased overall yields.

Purification strategies also play a role in yield enhancement. The use of appropriate workup procedures, including selective extraction and crystallization, can significantly improve the isolated yield of the final product [22]. The choice of purification method depends on the specific impurities present and the scale of the synthesis.

Industrial Production Methods

Industrial production of 4-Bromo-3-fluoro-2-methoxybenzoic acid requires scalable synthetic routes that can deliver the compound in high purity and yield while maintaining cost-effectiveness and environmental compliance [27] [28]. The transition from laboratory-scale synthesis to industrial production involves several key considerations including reactor design, process optimization, and waste management.

The industrial synthesis typically employs continuous flow reactors or large-scale batch reactors to achieve the necessary production volumes. Continuous flow technology offers advantages in terms of temperature control, mixing efficiency, and safety, particularly for exothermic halogenation reactions [29]. The use of microreactor technology can provide improved heat and mass transfer, leading to enhanced selectivity and reduced side product formation.

Process intensification strategies are employed to maximize throughput while minimizing equipment footprint. This includes the use of higher substrate concentrations, optimized catalyst systems, and integrated purification processes [30]. The implementation of automated control systems ensures consistent product quality and reduces the risk of human error during large-scale production.

The industrial process typically involves a sequential approach starting with the preparation of appropriate starting materials. The synthesis of 3-fluoro-2-methoxybenzoic acid can be achieved through established industrial routes, followed by selective bromination under controlled conditions [31]. The integration of multiple synthetic steps into a single continuous process can improve overall efficiency and reduce production costs.

Quality control measures are essential for industrial production to ensure consistent product quality. This includes real-time monitoring of reaction parameters, in-process analytical testing, and final product characterization [32]. The implementation of statistical process control methods helps identify and correct deviations from optimal operating conditions.

Cost optimization is a critical consideration for industrial production. This involves the selection of cost-effective raw materials, optimization of catalyst usage, and implementation of efficient purification processes [33]. The recovery and recycling of catalysts and solvents can significantly reduce production costs while improving environmental sustainability.

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid represents a growing area of research aimed at reducing environmental impact while maintaining synthetic efficiency [11] [34]. Green chemistry approaches focus on waste prevention, atom economy, and the use of environmentally benign reagents and solvents.

Solvent selection plays a crucial role in green chemistry approaches. The replacement of traditional halogenated solvents with more environmentally friendly alternatives such as water, ionic liquids, or bio-based solvents can significantly reduce the environmental footprint of the synthesis [35] [36]. Deep eutectic solvents have emerged as promising alternatives for electrophilic aromatic substitution reactions, offering advantages in terms of biodegradability and low toxicity.

The development of more efficient catalytic systems contributes to greener synthesis by reducing catalyst loading and improving selectivity. Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse, reducing waste generation and improving process economics [37]. The use of metal-organic frameworks and other advanced catalyst systems can provide enhanced activity and selectivity while minimizing environmental impact.

Waste minimization strategies include the optimization of reaction stoichiometry to reduce excess reagent usage and the development of more efficient purification processes. The implementation of atom-economical reactions, where a higher proportion of the starting materials is incorporated into the final product, can significantly reduce waste generation [38].

The use of renewable feedstocks represents another important aspect of green chemistry approaches. The derivation of starting materials from biomass sources, such as lignin-derived benzoic acid derivatives, offers the potential for more sustainable synthesis routes [39]. This approach aligns with the broader goals of sustainable chemistry and circular economy principles.

Energy efficiency considerations include the optimization of reaction conditions to minimize energy consumption and the development of processes that can operate at milder temperatures and pressures [40]. The use of microwave-assisted synthesis or other energy-efficient heating methods can reduce the overall energy requirements of the synthesis.

Alternative halogenation methods using environmentally friendly reagents have been developed to replace traditional halogenating agents. The use of hydrogen peroxide and halide salts for halogenation reactions offers advantages in terms of safety and environmental impact [12]. These methods generate water as the only byproduct, significantly reducing waste generation.

The implementation of green metrics and life cycle assessment tools helps evaluate the environmental impact of different synthetic approaches and guide the development of more sustainable processes [41]. This includes the assessment of factors such as atom economy, environmental factor, and carbon footprint to provide a comprehensive evaluation of the environmental performance of different synthetic routes.

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Dates

Last modified: 04-14-2024

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